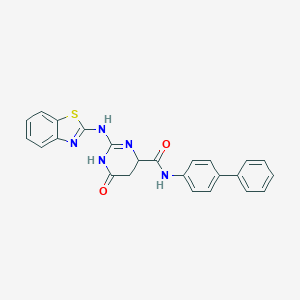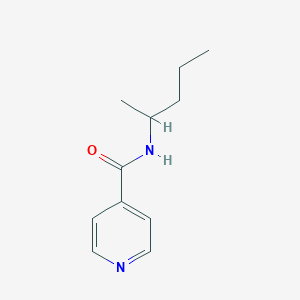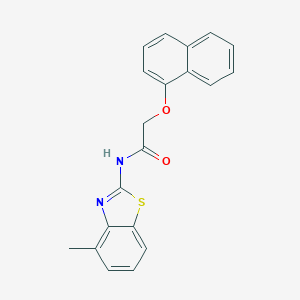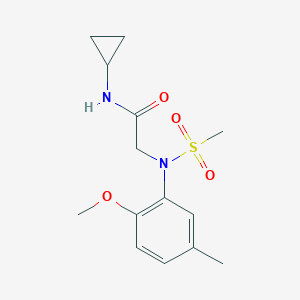![molecular formula C14H14ClN3O3S B215054 N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide CAS No. 55841-85-5](/img/structure/B215054.png)
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3-chloro-2-methylaniline, followed by sulfonation and subsequent coupling with a pyridine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反应分析
Types of Reactions
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
科学研究应用
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid .
相似化合物的比较
Similar Compounds
- N-acetyl-2-bromo-5-chloro-4-methylaniline
- 3-chloro-2-methylaniline
- N-methyl-m-anisidine
Uniqueness
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications .
属性
CAS 编号 |
55841-85-5 |
|---|---|
分子式 |
C14H14ClN3O3S |
分子量 |
339.8 g/mol |
IUPAC 名称 |
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-11(15)5-3-6-12(9)17-14-13(7-4-8-16-14)22(20,21)18-10(2)19/h3-8H,1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
CSYDNAQXSHTNGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide](/img/structure/B214977.png)
![4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B214978.png)



![N-[4-(diethylamino)phenyl]cyclohexanecarboxamide](/img/structure/B214986.png)
![1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE](/img/structure/B214987.png)
![3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B214991.png)
![1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B214992.png)

![3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B214995.png)

![2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B214999.png)
